Danegaptide Hydrochloride

説明

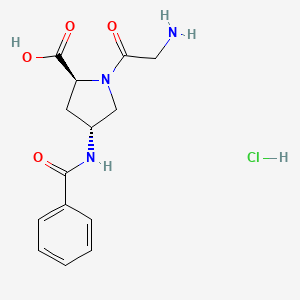

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXPMNACLWKFRQ-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659497 | |

| Record name | Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943133-81-1 | |

| Record name | L-Proline, glycyl-4-(benzoylamino)-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943133-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Danegaptide Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danegaptide Hydrochloride (formerly known as ZP1609 or GAP-134) is a dipeptide analogue of the antiarrhythmic peptide rotigaptide.[1][2] It is a second-generation, orally bioavailable small molecule designed as a gap junction modifier.[3][4] Its primary mechanism of action revolves around the modulation of gap junction channels, particularly those comprised of connexin43 (Cx43), a protein crucial for direct intercellular communication in various tissues, including the heart, brain, and retina.[2][5] Danegaptide enhances gap junctional intercellular communication (GJIC), especially under pathological conditions where such communication is compromised.[5][6] Additionally, emerging evidence indicates a role for Danegaptide in blocking hemichannel activity, which is implicated in inflammatory and fibrotic processes.[2][7] This technical guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Gap Junction Modulation

The principal pharmacological effect of Danegaptide is the enhancement of gap junction conductance.[6] Gap junctions are intercellular channels formed by the docking of two hemichannels (connexons), each contributed by an adjacent cell. These channels permit the passage of ions, second messengers, and small metabolites, thereby coordinating cellular activity.[1]

Danegaptide is thought to prevent the closure of Cx43-containing gap junctions, a phenomenon often observed during pathological states like ischemia or high-glucose stress.[5][8] By maintaining cell-cell coupling, Danegaptide helps preserve tissue homeostasis and protect against cellular damage and apoptosis.[2][8]

Dual Function: Hemichannel Blockade

Beyond its effects on gap junctions, Danegaptide has been shown to inhibit the activity of un-docked hemichannels.[2] Under pathological conditions, Cx43 hemichannels can open and release signaling molecules like ATP into the extracellular space, triggering inflammatory and fibrotic cascades.[7][9] Danegaptide can block this pathological ATP release, thereby mitigating these downstream detrimental effects.[2][7]

Molecular Signaling Pathway

While the precise molecular interactions are still under investigation, a leading hypothesis suggests an indirect mechanism of action. Danegaptide is not believed to be membrane-permeable and likely does not bind directly to the connexin protein itself.[1] The proposed pathway is as follows:

-

Receptor Binding: Danegaptide is hypothesized to bind to an as-yet-unidentified G-protein coupled receptor (GPCR) on the cell surface.[1]

-

PKC Activation: This binding event is thought to initiate a downstream signaling cascade that leads to the activation of Protein Kinase C (PKC).[1]

-

Cx43 Phosphorylation: Activated PKC then phosphorylates Cx43 at Serine 368 (S368). This specific phosphorylation event is associated with an increase in gap junction conductance and the stabilization of the channels in an open state.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating Danegaptide's efficacy.

| Assay Type | Cell/Model System | Condition | Danegaptide Concentration | Observed Effect | Reference |

| Gap Junction Coupling | Astrocytes | In vitro | 1 µg/mL | 1.8-fold increase in dye coupling | [5] |

| Hemichannel Activity (ATP Release) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 50 nM | Partial negation of ATP release (from 3.60 µM to 1.90 µM) | [7] |

| Hemichannel Activity (ATP Release) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 100 nM | Significant negation of ATP release (from 3.60 µM to 0.79 µM) | [7] |

| Hemichannel Activity (Dye Uptake) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 50 nM | Blunted dye uptake increase (from 355% to 166% of control) | [7] |

| Hemichannel Activity (Dye Uptake) | Human Proximal Tubule Epithelial Cells (hPTECs) | TGFβ1-induced | 100 nM | Blunted dye uptake increase (from 355% to 148% of control) | [7] |

| Model System | Indication | Danegaptide Administration | Key Finding | Reference |

| Dog Model | Atrial Fibrillation | Oral administration | Biologically active at an average plasma concentration of 250 nM | [10] |

| Mouse Model | Ischemic Stroke (tMCAO) | 75 µg/kg IV, then 300 µg/kg IP | Significant decrease in infarct volume | [5] |

| Pig Model | Myocardial Ischemia/Reperfusion | 75 μg/kg IV bolus + 57 μg/kg/min infusion | Reduced infarct size, comparable to ischemic postconditioning | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are overviews of key experimental protocols used to characterize Danegaptide's mechanism of action.

Scrape-Loading / Dye Transfer (SL/DT) Assay for Gap Junction Coupling

This technique assesses GJIC by observing the transfer of a gap junction-permeable fluorescent dye between adjacent cells.

Detailed Steps:

-

Cell Culture: Plate cells and grow to a confluent monolayer.

-

Dye Preparation: Prepare a solution containing a low molecular weight, gap junction-permeable dye (e.g., Lucifer Yellow) and a high molecular weight, impermeable dye (e.g., Rhodamine Dextran) as a control to identify the initially loaded cells.

-

Scraping: Remove culture medium, add the dye solution, and make a scrape across the monolayer with a sharp instrument (e.g., a syringe needle).[11]

-

Incubation: Allow a short incubation period (typically 2-8 minutes) for the dye to transfer from the loaded cells to their neighbors via gap junctions.[11]

-

Wash and Fix: Thoroughly wash the cells to remove extracellular dye and then fix them with paraformaldehyde.

-

Imaging and Analysis: Visualize the cells using fluorescence microscopy. GJIC is quantified by measuring the area or distance of Lucifer Yellow fluorescence extending from the line of cells that also contain Rhodamine Dextran. An increase in this distance in Danegaptide-treated cells compared to controls indicates enhanced coupling.

ATP Release Assay for Hemichannel Activity

This assay measures the release of ATP from cells, a key indicator of hemichannel opening.

Detailed Steps:

-

Cell Culture: Seed cells in a multi-well plate and culture to confluence.

-

Treatment: Treat cells with a stimulus known to open hemichannels (e.g., TGFβ1, low-calcium solution) in the presence or absence of Danegaptide.[7]

-

Sample Collection: After incubation, collect the extracellular medium (supernatant) from each well.

-

ATP Measurement: Use a commercially available ATP assay kit, which typically employs a luciferin-luciferase reaction. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Quantification: Measure the light output (luminescence) with a luminometer. The amount of light is directly proportional to the ATP concentration in the sample.[7]

-

Analysis: Compare the ATP concentrations from Danegaptide-treated samples to controls. A reduction in stimulus-induced ATP release indicates hemichannel blockade.

From Molecular Action to Therapeutic Potential

The mechanism of action of Danegaptide provides a clear rationale for its investigation in various diseases characterized by compromised intercellular communication and pathological hemichannel activity.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Using Fluorescence Recovery After Photobleaching to Study Gap Junctional Communication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Update on Connexin Gap Junction and Hemichannels in Diabetic Retinopathy | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]

- 12. researchgate.net [researchgate.net]

Danegaptide Hydrochloride and its Interaction with Connexin 43: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danegaptide Hydrochloride, a dipeptide analog of rotigaptide, is a promising therapeutic agent that modulates the function of Connexin 43 (Cx43). Cx43 is the primary protein constituent of gap junctions in various tissues, including the heart and brain, and plays a critical role in intercellular communication.[1][2] Alterations in Cx43 expression and function are implicated in a range of pathologies, such as cardiac arrhythmias, ischemic injury, and neuroinflammatory disorders.[1][2][3] Danegaptide has been shown to selectively enhance Cx43 gap junctional communication without significantly affecting hemichannel activity under normal physiological conditions, suggesting a favorable therapeutic window.[4][5][6] This technical guide provides an in-depth overview of the interaction between this compound and Cx43, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways and experimental workflows.

Introduction to Connexin 43

Connexin 43 is a transmembrane protein that oligomerizes into hexameric structures called connexons or hemichannels.[7][8] These hemichannels can dock with their counterparts on adjacent cells to form gap junction channels, which facilitate the direct passage of ions and small molecules (<1.5 kDa) between cells.[7][8] This intercellular communication is vital for coordinated cellular activity, such as synchronous cardiomyocyte contraction and glial cell network function in the central nervous system.[1][7]

Cx43 can also exist as undocked hemichannels on the cell surface. While typically closed under physiological conditions, pathological stimuli can trigger their opening, leading to the release of signaling molecules like ATP and glutamate, which can exacerbate tissue injury and inflammation.[1][2] Therefore, therapeutic strategies often aim to enhance gap junction coupling while minimizing or inhibiting hemichannel opening.

Diagram: Connexin 43 Structure and Channel Formation

Caption: Structure of a Connexin 43 monomer and its assembly into channels.

This compound: Mechanism of Action

Danegaptide is a dipeptide that enhances Cx43 gap junctional coupling.[4][5][6] Its mechanism is thought to involve the modulation of Cx43 phosphorylation, a key regulatory process in gap junction assembly and gating.[9] Specifically, Danegaptide has been shown to increase the phosphorylation of Cx43 at Serine 368 (S368) in aged mice, which is associated with preserved Cx43 expression and reduced cardiac fibrosis.[9] Unlike some other gap junction modulators, Danegaptide does not appear to alter the total expression level of Cx43 protein.[5][10]

A critical aspect of Danegaptide's therapeutic potential is its differential effect on gap junctions versus hemichannels. Studies have consistently shown that while Danegaptide enhances gap junction communication, it does not significantly affect Cx43 hemichannel activity under basal conditions.[4][5][6] However, in pathological contexts, such as in the presence of pro-fibrotic cytokines, Danegaptide can inhibit hemichannel-mediated dye uptake and ATP release.[11][12] This selective action makes Danegaptide a promising candidate for treating conditions where enhanced cell-cell communication is beneficial, and pathological hemichannel opening is detrimental.

Diagram: Proposed Signaling Pathway for Danegaptide Action

Caption: Hypothesized signaling pathway for Danegaptide's modulation of Cx43.

Quantitative Data on Danegaptide-Cx43 Interaction

The following tables summarize key quantitative findings from preclinical studies investigating the effects of Danegaptide on Cx43 function.

Table 1: Effect of Danegaptide on Astrocyte Gap Junctional Coupling

| Concentration (µg/mL) | Fold Increase in Dye Coupling (vs. Control) | Statistical Significance (p-value) | Reference |

| 1.0 | 1.8 | 0.0097 | [5] |

Table 2: Effect of Danegaptide on Ischemic Injury

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Pig Ischemia/Reperfusion | Danegaptide (75 µg/kg bolus + 57 µg/kg/min infusion) | Infarct Size (% of area at risk) | 25 ± 5% (vs. 46 ± 4% in control) | [13] |

| Mouse tMCAO | Danegaptide | Infarct Volume | Significant decrease | [4][5][6][10] |

Table 3: Effect of Danegaptide on TGFβ1-Induced Changes in Human Proximal Tubule Epithelial Cells

| Parameter | TGFβ1 Treatment | TGFβ1 + Danegaptide (100 nM) | Reference |

| Carboxyfluorescein Dye Uptake (% of control) | 354.9 ± 32.6% | 147.6 ± 18.1% | [11] |

| p16 mRNA Expression (% of control) | 358.8 ± 21.1% | 193 ± 18.5% | [11] |

| p21 mRNA Expression (% of control) | 221.8 ± 12.9% | 142.2 ± 6.2% | [11] |

| Cyclin D1 mRNA Expression (% of control) | 253.2 ± 7.7% | 132.9 ± 15.0% | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the Danegaptide-Cx43 interaction.

Scrape-Loading Dye Transfer Assay (for Gap Junction Coupling)

This assay measures the extent of intercellular communication through gap junctions.

-

Cell Culture: Plate astrocytes to confluence.

-

Treatment: Incubate cells with varying concentrations of Danegaptide (e.g., 0.01, 0.1, 1.0, 10.0 µg/mL) for a specified duration (e.g., 20 minutes).[4]

-

Scraping: Create a mechanical scrape across the cell monolayer using a scalpel blade in the presence of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye (e.g., rhodamine-dextran).

-

Incubation: Allow the dyes to transfer between cells for a defined period.

-

Imaging: Acquire fluorescence images of the scrape line.

-

Analysis: Quantify the area of Lucifer Yellow diffusion away from the scrape line, normalized to the rhodamine-dextran signal to account for cell damage. An increase in the diffusion area indicates enhanced gap junctional coupling.

Diagram: Scrape-Loading Dye Transfer Assay Workflow

Caption: Workflow for the scrape-loading dye transfer assay.

Ethidium Bromide Uptake Assay (for Hemichannel Activity)

This assay assesses the permeability of the cell membrane to ethidium bromide (EtBr) through open hemichannels.

-

Cell Culture: Culture astrocytes on glass coverslips.

-

Treatment: Expose cells to Danegaptide (e.g., 1 µg/mL) or a positive control for hemichannel opening (e.g., Ca²⁺/Mg²⁺-free solution).[4]

-

Dye Application: Add EtBr to the culture medium.

-

Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the uptake of EtBr into the cells.

-

Analysis: Measure the rate of increase in intracellular fluorescence. A significant increase compared to the control indicates hemichannel opening. In studies with Danegaptide, the rate of EtBr uptake was not significantly different from the control, indicating no effect on basal hemichannel activity.[4][5]

Western Blotting (for Cx43 Protein Expression)

This technique is used to determine if Danegaptide treatment alters the total amount of Cx43 protein.

-

Cell Lysis: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with a primary antibody specific for Cx43, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., γ-tubulin or GAPDH) is used for normalization.

-

Detection: Visualize protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensity for Cx43 relative to the loading control. Studies have shown no marked changes in Cx43 protein levels in astrocytes exposed to Danegaptide.[10]

Conclusion and Future Directions

This compound is a selective modulator of Cx43 function, enhancing gap junctional communication with minimal impact on hemichannel activity under normal conditions. This profile makes it an attractive therapeutic candidate for diseases characterized by impaired intercellular coupling and pathological hemichannel opening. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the nuanced mechanisms of Danegaptide's action and its potential clinical applications.

Future research should focus on elucidating the precise molecular interactions between Danegaptide and its binding partners, further exploring its effects under various pathological conditions, and translating the promising preclinical findings into clinical efficacy. The development of orally available analogs like GAP-134 also represents a significant step towards broader clinical utility.

References

- 1. Frontiers | Research progress of connexin 43 in cardiovascular diseases [frontiersin.org]

- 2. Research progress of connexin 43 in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of connexin 43 in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Connexin 43: Roles in the Pathophysiology of Cardiovascular Diseases and Attractive Target for New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antiarrhythmic dipeptide ZP1609 (danegaptide) when given at reperfusion reduces myocardial infarct size in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Danegaptide Hydrochloride: A Gap Junction Modifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danegaptide Hydrochloride (also known as GAP-134 and ZP1609) is a second-generation, orally bioavailable small molecule that acts as a selective gap junction modifier.[1][2][3] This dipeptide analogue of the antiarrhythmic peptide rotigaptide enhances gap junction conductance and intercellular coupling, facilitating the direct transfer of ions and small molecules between adjacent cells.[2][4] Its primary mechanism of action involves the modulation of connexin 43 (Cx43), the most abundant gap junction protein in humans.[5] By stabilizing Cx43 channels, Danegaptide has shown therapeutic potential in a range of preclinical and clinical settings, including cardiovascular diseases, neurological disorders, and diabetic complications.[3][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Chemical Properties and Structure

This compound is a synthetic dipeptide with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride | [4] |

| Synonyms | GAP-134 Hydrochloride, ZP 1609 Hydrochloride | [1][6] |

| Molecular Formula | C₁₄H₁₈ClN₃O₄ | [6][7][8] |

| Molecular Weight | 327.76 g/mol | [6][7] |

| CAS Number | 943133-81-1 | [6] |

| Solubility | Soluble in water (50 mg/mL) and DMSO (50 mg/mL) | [3] |

The chemical structure of Danegaptide free base is presented below:

Chemical Structure of Danegaptide

Caption: Chemical structure of Danegaptide.

Mechanism of Action: Modulating Gap Junctions

Danegaptide's primary pharmacological effect is the modulation of gap junctions, specifically those composed of Connexin 43 (Cx43).[5] Gap junctions are intercellular channels that allow for the direct passage of ions, second messengers, and small metabolites between adjacent cells, thereby coordinating cellular activities within a tissue.[5]

Danegaptide is believed to enhance gap junctional intercellular communication (GJIC) by increasing the open probability of Cx43 channels and promoting their clustering at the cell membrane. This leads to improved cell-to-cell coupling and communication.[2][4]

Caption: Danegaptide's mechanism of action.

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of Danegaptide has been evaluated in various disease models. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy Data

| Disease Model | Species | Treatment | Key Finding | Reference |

| Atrial Fibrillation | Dog | Danegaptide | Reduced AF duration and overall AF burden. | [2] |

| Ischemic Reperfusion Brain Injury | Mouse | Danegaptide | Significant decrease in infarct volume. | [3][9] |

| CaCl₂-induced Conduction Block | Mouse | 5-20 mg/kg p.o. | Significantly prolonged time to conduction block. | [1][6] |

| TGFβ1-induced Renal Cell Damage | Human Proximal Tubule Epithelial Cells (in vitro) | 100 nM Danegaptide | Attenuated TGFβ1-induced increases in Collagen I, Collagen IV, Fibronectin, and Laminin expression. | [10] |

Table 2: Clinical Trial Data

| Study Phase | Condition | N | Treatment Groups | Primary Outcome | Key Results | Reference |

| Phase 2 (NCT01977755) | Acute Myocardial Infarction (STEMI) | 585 (243 in per-protocol analysis) | Danegaptide (High Dose), Danegaptide (Low Dose), Placebo | Myocardial Salvage Index | No significant difference in myocardial salvage index, final infarct size, or left ventricular ejection fraction compared to placebo. | [11][12] |

| Phase 1b | Non-proliferative Diabetic Retinopathy (NPDR) with edema | 24 | Danegaptide (dose-escalation) | Safety, Tolerability, Pharmacokinetics | Well-tolerated with no dose-limiting toxicities. Early signs of clinical activity with reductions in retinal vascular leakage and improvements in anatomical parameters. | [13][14][15][16] |

| Phase 1 (NCT00510029) | Arrhythmia | Not specified | Single Ascending Dose (IV) | Safety, Tolerability, Pharmacokinetics | Completed. | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Danegaptide.

Scrape-Loading Dye Transfer Assay for Gap Junctional Intercellular Communication

This assay is used to assess the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.[18][19][20]

Objective: To qualitatively and quantitatively assess GJIC in cultured cells treated with Danegaptide.

Materials:

-

Cultured cells (e.g., human proximal tubule epithelial cells)

-

Lucifer Yellow CH (fluorescent dye, MW 457.2)

-

Rhodamine Dextran (high MW marker dye, MW 10,000)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Surgical blade or needle

-

Fluorescence microscope

Procedure:

-

Seed cells in a culture dish and grow to confluency.

-

Wash the cell monolayer three times with PBS.

-

Prepare a solution of Lucifer Yellow and Rhodamine Dextran in PBS.

-

Remove the PBS and add the dye solution to the cells.

-

Using a sterile surgical blade or needle, make a single scrape across the cell monolayer.

-

Incubate for 5-10 minutes at room temperature to allow dye uptake by the cells at the edge of the scrape.

-

Wash the cells thoroughly with PBS to remove extracellular dye.

-

Add fresh cell culture medium.

-

Immediately visualize the cells using a fluorescence microscope.

-

Capture images at different time points to observe the transfer of Lucifer Yellow to adjacent cells. Rhodamine Dextran should remain in the initially loaded cells.

-

The extent of dye transfer can be quantified by measuring the distance of dye spread from the scrape line or by counting the number of fluorescent cells.

Caption: Scrape-loading dye transfer assay workflow.

In Vivo Mouse Model of Myocardial Infarction

This model is used to evaluate the cardioprotective effects of Danegaptide in the context of ischemia-reperfusion injury.[21][22][23][24][25]

Objective: To determine the effect of Danegaptide on infarct size and cardiac function following myocardial infarction.

Materials:

-

Adult mice (e.g., C57BL/6)

-

Anesthetics (e.g., isoflurane, pentobarbital)

-

Rodent ventilator

-

Surgical microscope

-

Sutures (e.g., 8-0 silk)

-

Danegaptide solution

-

Saline (vehicle control)

-

Triphenyltetrazolium chloride (TTC) stain

-

Echocardiography equipment

Procedure:

-

Anesthetize the mouse and intubate for mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture to induce ischemia.

-

After a defined period of ischemia (e.g., 30-60 minutes), remove the ligature to allow for reperfusion.

-

Administer Danegaptide or vehicle intravenously at the onset of reperfusion.

-

Close the chest cavity and allow the animal to recover.

-

After a specified reperfusion period (e.g., 24 hours or longer), assess cardiac function using echocardiography.

-

Euthanize the animal and excise the heart.

-

Perfuse the heart and stain with TTC to delineate the infarct area (pale) from the viable myocardium (red).

-

Calculate the infarct size as a percentage of the area at risk.

Signaling Pathways Modulated by Danegaptide

Danegaptide's modulation of Cx43 has implications for several downstream signaling pathways involved in cellular stress and fibrosis.

TGF-β1 Signaling Pathway

Transforming growth factor-beta 1 (TGF-β1) is a key pro-fibrotic cytokine.[26][27][28] In the context of kidney disease, TGF-β1 can induce damage to proximal tubule epithelial cells.[10][26] Danegaptide has been shown to counteract these effects by blocking Cx43 hemichannel-mediated ATP release, which is a critical step in the inflammatory and fibrotic cascade initiated by TGF-β1.[10][26] By inhibiting this ATP release, Danegaptide can attenuate the downstream expression of pro-fibrotic markers and preserve cell junction integrity.[10][26]

Caption: Danegaptide and the TGF-β1 pathway.

Wnt/β-catenin and SIRT1-HIF-1α Signaling

Emerging evidence suggests a link between Cx43 and other crucial signaling pathways. Aberrant Wnt/β-catenin signaling is associated with fibrosis and cellular senescence.[10] Danegaptide's ability to restore cellular homeostasis may involve the modulation of this pathway. Additionally, Cx43 has been shown to regulate the sirtuin-1 hypoxia-inducible factor-1-alpha (SIRT1-HIF-1α) signaling pathway, which is involved in cellular responses to stress and has implications for diabetic kidney disease. Further research is needed to fully elucidate the direct effects of Danegaptide on these pathways.

Conclusion

This compound is a promising gap junction modifier with a well-defined mechanism of action centered on the potentiation of Connexin 43 function. Preclinical studies have demonstrated its efficacy in a variety of disease models, and while a Phase 2 clinical trial in acute myocardial infarction did not meet its primary endpoint, a recent Phase 1b trial in diabetic retinopathy has shown encouraging results. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Danegaptide and other gap junction modulators. As our understanding of the intricate roles of gap junctions in health and disease continues to grow, molecules like Danegaptide represent a valuable tool for both research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]

- 4. Danegaptide | C14H17N3O4 | CID 16656685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound - Immunomart [immunomart.com]

- 9. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Breye Therapeutics announces successful completion of its Phase 1b trial with danegaptide in patients with diabetic retinopathy [prnewswire.com]

- 14. modernretina.com [modernretina.com]

- 15. Oral danegaptide for diabetic retinopathy successfully completes phase 1b trial | Macular Degeneration Association [macularhope.org]

- 16. soundbioventures.com [soundbioventures.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mmpc.org [mmpc.org]

- 22. researchgate.net [researchgate.net]

- 23. transonic.com [transonic.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]

- 26. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. TGF-β Signaling Pathways in the Development of Diabetic Retinopathy | MDPI [mdpi.com]

An In-depth Technical Guide to Danegaptide Hydrochloride: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danegaptide Hydrochloride (also known as ZP1609 and GAP-134) is a synthetic dipeptide analogue with potent gap junction modulating properties.[1] Developed as a second-generation compound derived from rotigaptide, it has been investigated for its therapeutic potential in a range of conditions, including cardiac arrhythmias, reperfusion injury following myocardial infarction, and diabetic retinopathy.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for ease of comparison. The guide also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this novel therapeutic agent.

Discovery and Development

Danegaptide was developed by Zealand Pharma A/S and is chemically identified as (2S, 4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid.[1][3] It is a small, modified dipeptide that emerged from research aimed at improving upon the pharmacological properties of its parent compound, rotigaptide.[3] The primary goal was to create a gap junction modifier with oral bioavailability, a significant advantage for long-term therapeutic use.[1] Danegaptide has been the subject of numerous preclinical and clinical investigations to explore its efficacy in various disease models.[2][4][5]

Synthesis of this compound

While Danegaptide was synthesized by Zealand Pharma A/S with a reported purity of 99.8% as determined by HPLC, a detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patents.[1] The synthesis of related pyrrolidine-2-carboxylic acid derivatives often involves multi-step processes with protection and deprotection of functional groups.

Based on its chemical structure, a plausible synthetic approach would involve the coupling of a protected glycine derivative with a suitably functionalized proline analogue, specifically (2S, 4R)-4-benzamidopyrrolidine-2-carboxylic acid. This would be followed by deprotection steps to yield the final compound. The hydrochloride salt is likely formed in the final step by treatment with hydrochloric acid.

The logical workflow for a potential synthesis is outlined below.

Mechanism of Action

Danegaptide functions as a selective, second-generation gap junction modifier, primarily targeting channels composed of Connexin 43 (Cx43).[1][3] Gap junctions are intercellular channels that allow for the direct passage of ions, small molecules, and second messengers between adjacent cells, playing a crucial role in maintaining tissue homeostasis and coordinating cellular responses.[1] In pathological conditions such as ischemia, the function of these channels is often impaired, leading to cellular uncoupling and propagation of injury.

Danegaptide is thought to enhance gap junctional intercellular communication (GJIC) by modulating the phosphorylation state of Cx43.[6] The proposed mechanism involves the binding of Danegaptide to a yet unidentified G-protein coupled receptor (GPCR). This interaction is hypothesized to activate Protein Kinase C (PKC), which in turn phosphorylates specific serine residues on the C-terminal tail of Cx43, such as S368.[6] This phosphorylation event is believed to stabilize the open conformation of the gap junction channels, thereby preventing or reversing the pathological uncoupling of cells.[6]

Interestingly, while Danegaptide enhances gap junction communication, its effect on Cx43 hemichannels (unpaired connexons that can release signaling molecules into the extracellular space) appears to be context-dependent. Some studies report that Danegaptide can reduce hemichannel-mediated dye uptake, while others have found no significant effect on hemichannel activity in astrocytes under basal conditions.[3][7] Danegaptide's effects on cardiomyocytes have been shown to be independent of mitochondrial Cx43.[1]

References

- 1. The gap junction modifier ZP1609 decreases cardiomyocyte hypercontracture following ischaemia/reperfusion independent from mitochondrial connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2S,4R)-1-(2-Aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid | 943134-39-2 [chemicalbook.com]

- 3. 62147-27-7|Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. calpaclab.com [calpaclab.com]

The Role of Danegaptide Hydrochloride in Intercellular Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danegaptide Hydrochloride, a dipeptide analogue of the antiarrhythmic peptide rotigaptide, has emerged as a significant modulator of intercellular communication. Its primary mechanism of action revolves around the potentiation of gap junctional intercellular coupling, a process critical for maintaining tissue homeostasis and coordinating cellular responses. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Danegaptide's effects, with a particular focus on its interaction with Connexin 43 (Cx43), a key protein in the formation of gap junctions. We present a compilation of quantitative data from pivotal studies, detailed experimental protocols for assessing its activity, and visual representations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development exploring the therapeutic potential of Danegaptide and other gap junction modulators.

Introduction

Intercellular communication is fundamental to the function of multicellular organisms, enabling coordinated activities within tissues and organs. Gap junctions, specialized intercellular channels, play a crucial role in this process by allowing the direct passage of ions, second messengers, and small metabolites between adjacent cells. These channels are formed by the docking of two hemichannels, or connexons, each composed of six connexin proteins. Connexin 43 (Cx43) is the most ubiquitously expressed connexin and is integral to cellular coupling in various tissues, including the heart, brain, and retina.

Dysregulation of gap junctional communication is implicated in the pathophysiology of numerous diseases, such as cardiac arrhythmias, ischemic injury, and neurodegenerative disorders.[1][2] Pathological conditions can lead to the closure of gap junctions, a phenomenon known as uncoupling, which disrupts tissue function and exacerbates cellular damage.

This compound (also known as ZP1609) is a second-generation gap junction modifier that has demonstrated a significant ability to enhance and preserve intercellular coupling, particularly under conditions of cellular stress.[3][4][5] This guide delves into the technical details of Danegaptide's function, providing a valuable resource for its study and therapeutic application.

Mechanism of Action

Danegaptide's primary therapeutic effect is the enhancement of gap junction conductance, which it achieves by modulating the function of Cx43.[2][4] Unlike some other gap junction modulators, Danegaptide does not appear to significantly alter the total expression levels of Cx43 protein.[5] Instead, its action is attributed to the functional modification of existing Cx43 channels, preventing their closure and promoting intercellular communication.[5]

Signaling Pathway

While the precise molecular interactions are still under investigation, a putative signaling pathway has been proposed. It is hypothesized that Danegaptide binds to an as-yet-unidentified G-protein coupled receptor (GPCR) on the cell surface. This interaction is thought to activate a downstream signaling cascade involving Protein Kinase C (PKC). Activated PKC then phosphorylates Cx43 at specific serine residues, notably Ser368. This phosphorylation event is believed to stabilize the open conformation of the gap junction channel, thereby enhancing intercellular coupling.

Effects on Cx43 Hemichannels

In addition to forming gap junctions, Cx43 can also exist as unopposed hemichannels in the plasma membrane. Under pathological conditions, these hemichannels can open and release signaling molecules like ATP into the extracellular space, contributing to cellular damage. Some studies suggest that Danegaptide may also modulate hemichannel activity, although its effects appear to be context-dependent and are a subject of ongoing research.[5][6]

Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Concentration-Dependent Effect of Danegaptide on Astrocyte Coupling

| Danegaptide Concentration (µg/mL) | Fold Increase in Dye Coupling (Mean ± SEM) |

| 0 (Control) | 1.0 ± 0.1 |

| 0.01 | 1.2 ± 0.2 |

| 0.1 | 1.5 ± 0.3 |

| 1.0 | 1.8 ± 0.2* |

| 10.0 | 1.3 ± 0.2 |

| Data derived from a study on cultured astrocytes, where a significant (p = 0.0097) increase in dye coupling was observed at 1 µg/mL.[5] |

Table 2: Results of Phase II Clinical Trial in Patients with ST-Segment Elevation Myocardial Infarction (STEMI)

| Treatment Group | Myocardial Salvage Index (%) (Mean ± SD) | Final Infarct Size (g) (Mean ± SD) | Left Ventricular Ejection Fraction (%) (Mean ± SD) |

| Placebo | 66.7 ± 11.7 | 21.4 ± 15.0 | 52.1 ± 10.9 |

| Danegaptide (Low Dose) | 65.6 ± 15.6 | 18.6 ± 9.6 | 52.7 ± 10.3 |

| Danegaptide (High Dose) | 63.9 ± 14.9 | 19.6 ± 11.4 | 53.9 ± 9.5 |

| Data from a randomized clinical trial showing no significant effect of Danegaptide on the primary endpoint of myocardial salvage index (P=0.40).[1][2] |

Table 3: Effect of Danegaptide on TGFβ1-Induced Changes in Human Proximal Tubule Epithelial Cells

| Treatment | E-cadherin Expression (% of Control) | N-cadherin Expression (% of Control) | Vimentin Expression (% of Control) |

| Control | 100 | 100 | 100 |

| TGFβ1 (10 ng/mL) | 33.3 ± 3.3 | 224.4 ± 29.6 | 212.9 ± 13.0 |

| TGFβ1 + Danegaptide (100 nM) | 89.0 ± 7.6 | 161.9 ± 27.4 | 147.3 ± 8.8 |

| Danegaptide partially restored the expression of epithelial and mesenchymal markers in a model of tubular injury.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Danegaptide on intercellular coupling.

Scrape Loading Dye Transfer Assay for Gap Junctional Intercellular Communication

This assay is a robust method for assessing functional gap junctional intercellular communication in a cell population.

Materials:

-

Hanks' Balanced Salt Solution (HBSS) with 1% Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Lucifer Yellow CH (lithium salt), 0.5% in PBS

-

4% Paraformaldehyde (PFA) in PBS

-

30-gauge needle

-

Fluorescence microscope

Procedure:

-

Culture cells to confluence on coverslips.

-

Remove the culture medium and wash the cells three times with HBSS containing 1% BSA.[3]

-

Place the coverslip in a solution of 0.5% Lucifer Yellow in PBS.

-

Gently make a single scrape across the cell monolayer with a 30-gauge needle.[3]

-

Incubate for 1-2 minutes to allow the dye to enter the scraped cells.

-

Quickly and thoroughly wash the cells three times with HBSS + 1% BSA to remove extracellular dye.

-

Return the cells to their original culture medium and incubate for an additional 2-8 minutes to allow for dye transfer through gap junctions.[3]

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Mount the coverslips and visualize the dye transfer using a fluorescence microscope. The extent of dye spread from the scrape line is indicative of the level of gap junctional intercellular communication.

Western Blot Analysis of Connexin 43 (Total and Phosphorylated)

This technique is used to determine the expression levels of total and phosphorylated Cx43.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Cx43, Rabbit anti-phospho-Cx43 (Ser368)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Chemiluminescent substrate

Procedure:

-

Lyse cells or tissue in lysis buffer and determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Dye Uptake Assay for Cx43 Hemichannel Activity

This assay measures the activity of Cx43 hemichannels by quantifying the uptake of a membrane-impermeant dye.

Materials:

-

Calcium-free buffer (e.g., PBS)

-

Ethidium bromide or other suitable fluorescent dye

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells to the desired density.

-

Wash the cells with a calcium-free buffer.

-

Incubate the cells in the calcium-free buffer containing the fluorescent dye for a specified time (e.g., 5-15 minutes). The absence of extracellular calcium promotes hemichannel opening.

-

Wash the cells thoroughly to remove extracellular dye.

-

Quantify the intracellular fluorescence using a fluorescence microscope or a plate reader. An increase in fluorescence indicates dye uptake through open hemichannels.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) for Danegaptide Detection in Tissue

MALDI IMS is a powerful technique to visualize the spatial distribution of molecules, including drugs like Danegaptide, directly in tissue sections.

Procedure Outline:

-

Obtain frozen tissue sections (e.g., brain tissue) from animals treated with Danegaptide.

-

Thaw-mount the tissue sections onto conductive slides.

-

Apply a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section.

-

Analyze the slide using a MALDI-TOF mass spectrometer. The instrument's laser desorbs and ionizes molecules from discrete spots on the tissue.

-

The mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the specific identification of Danegaptide.

-

Software is used to generate an image showing the intensity and spatial distribution of the Danegaptide signal across the tissue section.

Conclusion

This compound is a promising therapeutic agent that enhances intercellular coupling by modulating the function of Cx43-containing gap junctions. Its proposed mechanism of action involves a GPCR-mediated signaling cascade leading to the phosphorylation of Cx43, which stabilizes the open state of the channels. The experimental protocols detailed in this guide provide a framework for the continued investigation of Danegaptide and other gap junction modulators. While clinical trials in cardiac reperfusion injury did not meet their primary endpoints, the robust preclinical data in models of stroke and other conditions warrant further exploration of Danegaptide's therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of intercellular communication and developing novel therapies for a range of debilitating diseases.

References

- 1. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]

- 4. Connexin Hemichannels: Methods for Dye Uptake and Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

Danegaptide Hydrochloride: A Technical Guide to its Modulation of Cell-Cell Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danegaptide Hydrochloride (also known as ZP1609 or GAP-134) is a dipeptide analog of rotigaptide that has demonstrated significant potential in modulating cell-cell communication, primarily through its action on gap junctions.[1] This technical guide provides an in-depth overview of the core mechanisms by which Danegaptide affects intercellular communication, with a focus on its interaction with Connexin 43 (Cx43). We present a compilation of quantitative data from key preclinical studies, detailed experimental protocols for assessing its activity, and visualizations of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development exploring the therapeutic potential of Danegaptide and other gap junction modulators.

Introduction: The Role of Gap Junctions in Cellular Homeostasis

Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites.[1] This direct line of communication is crucial for coordinating cellular activities, maintaining tissue homeostasis, and responding to physiological and pathological stimuli. The primary protein components of most gap junctions are connexins. Six connexin proteins oligomerize to form a connexon, or hemichannel, in the cell membrane. The docking of two connexons from neighboring cells forms a complete gap junction channel.

Connexin 43 (Cx43) is the most ubiquitously expressed connexin and plays a vital role in various tissues, including the heart, brain, and kidneys. Dysregulation of Cx43-mediated communication has been implicated in a range of pathologies, such as cardiac arrhythmias, ischemic injury, and chronic inflammation.[1][2] Danegaptide has emerged as a promising therapeutic agent that specifically targets and modulates the function of Cx43-containing gap junctions.[1]

Mechanism of Action of this compound

Danegaptide is a second-generation gap junction modifier that enhances intercellular coupling, particularly under conditions of cellular stress.[1] Its primary mechanism of action involves the modulation of Cx43 function, leading to a stabilization of gap junction channels and an increase in their conductance.[1] Unlike some other gap junction modulators, Danegaptide does not significantly affect Cx43 protein expression levels.[1]

The GPCR-PKC Signaling Cascade

It is hypothesized that Danegaptide, being a peptide, binds to a yet-unidentified G-protein coupled receptor (GPCR) on the cell surface.[3] This interaction is believed to initiate an intracellular signaling cascade that involves the activation of Protein Kinase C (PKC).[3]

Phosphorylation of Connexin 43

Activated PKC, in turn, phosphorylates Cx43 at specific serine residues, with Serine 368 (S368) being a key target.[3] Phosphorylation at this site is associated with an increase in gap junction conductance and the stabilization of the channel in an open state, thereby enhancing cell-cell communication.[3] This targeted phosphorylation is crucial for the protective effects of Danegaptide observed in various disease models.[3]

Quantitative Effects of Danegaptide on Cell-Cell Communication

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of Danegaptide on Astrocyte Gap Junction Coupling

| Concentration (µg/mL) | Fold Increase in Dye Coupling (vs. Control) | p-value | Reference |

| 0.01 | Not significant | - | [1] |

| 0.1 | Not significant | - | [1] |

| 1.0 | 1.8 | 0.0097 | [1] |

| 10.0 | Effect diminished | - | [1] |

Table 2: In Vivo Efficacy of Danegaptide in a Mouse Model of Ischemic Stroke

| Treatment Group | Infarct Volume Reduction (vs. Saline Control) | p-value | Reference |

| Danegaptide (75 µg/kg IV, followed by 300 µg/kg IP) | 42.2% | 0.0018 | [1] |

Table 3: Effect of Danegaptide on TGF-β1-Induced Changes in Human Proximal Tubule Epithelial Cells (hPTECs)

| Protein | Treatment | Expression Level (as % of Control) | Reference |

| Adherens Junctions | |||

| E-cadherin | TGF-β1 | 33.3 ± 3.3 | [2] |

| TGF-β1 + Danegaptide (100 nM) | 89.0 ± 7.6 | [2] | |

| N-cadherin | TGF-β1 | 224.4 ± 29.6 | [2] |

| TGF-β1 + Danegaptide (100 nM) | 161.9 ± 27.4 | [2] | |

| Tight Junctions | |||

| Claudin-2 | TGF-β1 | 44.5 ± 5.0 | [2] |

| TGF-β1 + Danegaptide (100 nM) | 74.6 ± 5.0 | [2] | |

| ZO-1 | TGF-β1 | 27.8 ± 11.3 | [2] |

| TGF-β1 + Danegaptide (100 nM) | 52.8 ± 5.4 | [2] | |

| Cell Cycle Regulators | |||

| p16 | TGF-β1 | 358.8 ± 21.1 | [2] |

| TGF-β1 + Danegaptide (100 nM) | 193.0 ± 18.5 | [2] | |

| p21 | TGF-β1 | 221.8 ± 12.9 | [2] |

| TGF-β1 + Danegaptide (100 nM) | 142.2 ± 6.2 | [2] |

Table 4: Danegaptide Effect on Transepithelial Electrical Resistance (TEER) in hPTECs

| Treatment | TEER (Ω·cm²) | Reference |

| Control | 57.33 ± 1.86 | [2] |

| TGF-β1 (10 ng/mL) | 10.0 ± 1.53 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Danegaptide on cell-cell communication.

Scrape Loading Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)

This assay is used to assess the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.

-

Cell Culture: Plate astrocytes in culture dishes and grow to confluency.

-

Treatment: Gently wash the cells with Phosphate-Buffered Saline (PBS). Incubate the cells with varying concentrations of Danegaptide (e.g., 0.01, 0.1, 1.0, or 10.0 µg/mL) in PBS for 20 minutes at 37°C.[1]

-

Dye Loading: Prepare a dye solution containing 0.5% Lucifer Yellow (a gap junction-permeable dye) and 0.05% Rhodamine-dextran (a gap junction-impermeable dye, 10 kDa) in PBS.[1]

-

Scraping: Add 50 µL of the dye solution to the cell monolayer. Create a single scrape across the monolayer using a scalpel blade.[1]

-

Incubation: Allow the dyes to incubate for 2 minutes.[1]

-

Washing: Gently wash the cells multiple times with PBS to remove excess dye.[1]

-

Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of both Lucifer Yellow (green fluorescence) and Rhodamine-dextran (red fluorescence).

-

Quantification: Use image analysis software (e.g., ImageJ) to measure the area of dye spread for Lucifer Yellow from the scrape line. Normalize this to the area of Rhodamine-dextran staining (which indicates the initially loaded cells).

Connexin 43 Hemichannel Activity Assay

This assay measures the activity of Cx43 hemichannels by quantifying the uptake of a fluorescent dye from the extracellular medium.

-

Cell Preparation: Plate wild-type astrocytes in culture dishes.

-

Dye Solution: Prepare a solution of 5 µM Ethidium Bromide (EtBr) in Locke's solution (154 mM NaCl, 5.4 mM KCl, 2.3 mM CaCl2, and 5 mM HEPES, pH 7.4).[1]

-

Treatment: Incubate the cells in the EtBr solution with or without 1 µg/mL Danegaptide.[1]

-

Positive Control: To induce hemichannel opening, incubate a separate set of cells in a Ca2+/Mg2+-free solution containing 5 µM EtBr.[1]

-

Time-Lapse Imaging: Record fluorescence intensity every 30 seconds for 15 minutes using a fluorescence microscope.[1]

-

Analysis: Analyze the rate of increase in intracellular fluorescence using image analysis software (e.g., ImageJ). A steeper slope indicates higher hemichannel activity.

MALDI Imaging Mass Spectrometry for Danegaptide Distribution in Brain Tissue

This technique allows for the visualization of the spatial distribution of Danegaptide within brain tissue sections.

-

Animal Model and Dosing: Induce transient middle cerebral artery occlusion (tMCAO) in mice. After 50 minutes of ischemia, administer 75 µg/kg of Danegaptide intravenously. Following reperfusion, deliver 300 µg/kg of Danegaptide via intraperitoneal (IP) injection at 1, 2, and 3 hours post-initial injection.[1]

-

Tissue Collection and Sectioning: Euthanize the animals and collect the brains. Prepare 10 µm-thick coronal brain sections and thaw-mount them onto indium tin oxide (ITO) coated glass slides.

-

Tissue Pre-treatment:

-

Place the slides in a desiccator for 10 minutes.

-

Perform a rehydration step in a 5% acetic acid solution at 70°C for 3.5 minutes.

-

For tissue acidification, replace the water wash with 0.2% trifluoroacetic acid (TFA) and incubate at room temperature for 2.5 minutes.

-

-

Matrix Application: Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) to the tissue sections.

-

MALDI-TOF/TOF Analysis: Acquire mass spectra in positive reflectron mode using a MALDI TOF/TOF mass spectrometer.

-

Image Generation: Generate ion density maps for the m/z corresponding to Danegaptide to visualize its distribution across the brain section.

Conclusion and Future Directions

This compound is a potent modulator of cell-cell communication, primarily acting through the enhancement of Cx43 gap junction conductance. The quantitative data and experimental protocols presented in this guide highlight its efficacy in both in vitro and in vivo models of cellular stress and injury. The proposed mechanism involving a GPCR-PKC-mediated phosphorylation of Cx43 provides a solid framework for understanding its molecular action.

Future research should focus on the definitive identification of the G-protein coupled receptor that Danegaptide interacts with. Further elucidation of the downstream signaling pathways will provide a more complete picture of its mechanism of action. Additionally, exploring the therapeutic potential of Danegaptide in a wider range of diseases characterized by dysfunctional gap junction communication is a promising avenue for future drug development efforts. This technical guide serves as a foundational resource to support these ongoing and future investigations into the multifaceted role of Danegaptide in modulating the intricate network of cell-cell communication.

References

Methodological & Application

Danegaptide Hydrochloride: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danegaptide Hydrochloride, a second-generation gap junction modifier, has demonstrated potential therapeutic applications in cardiovascular diseases and diabetic retinopathy. As a dipeptide analogue of rotigaptide, it enhances gap junction conductance, particularly through Connexin43 (Cx43), playing a crucial role in cellular communication, reducing apoptosis, and mitigating vascular leakage. This document provides a comprehensive overview of the experimental protocols and quantitative data associated with this compound, intended to guide researchers in its preclinical and clinical investigation.

Mechanism of Action

Danegaptide is a selective gap junction modifier that enhances intercellular communication by increasing the conductance of gap junction channels, primarily those composed of Connexin43 (Cx43).[1][2] This modulation of gap junctions is believed to be the primary mechanism behind its therapeutic effects. In pathological conditions such as ischemia or hyperglycemia, the proper functioning of gap junctions is often impaired, leading to cellular uncoupling, apoptosis, and increased vascular permeability.[3][4][5] Danegaptide is thought to counteract these detrimental effects by stabilizing Cx43 channels and promoting intercellular communication.[1] This helps in the passage of ions and small molecules between cells, thereby maintaining tissue homeostasis and protecting against cellular stress.

In the context of diabetic retinopathy, Danegaptide targets key pathological events including cell-cell uncoupling, apoptotic vascular cell death, and vascular leakage.[3][4][5] Preclinical models have shown its ability to protect against retinal capillary loss and vascular leakage.[3][6] In cardiovascular research, Danegaptide has been investigated for its antiarrhythmic properties, with studies in animal models suggesting it can reduce atrial fibrillation.[7]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies of this compound.

Table 1: Preclinical In-Vivo Studies

| Model | Species | Danegaptide Dose | Key Findings | Reference |

| CaCl2-induced Arrhythmia | Mouse | 5-20 mg/kg (oral) | Significantly prolonged time to conduction block. | [2][8][9] |

| Atrial Fibrillation | Dog | 250 nM (average plasma concentration) | Reduced atrial fibrillation. | [2][9] |

| Ischemia/Reperfusion Brain Injury (tMCAO) | Mouse | Not specified | Reduced infarct volume. | [2][10] |

| Diabetic Retinopathy | Rat/Mouse | Not specified | Protection against retinal capillary loss and vascular leakage. | [3][6] |

Table 2: Clinical Studies

| Phase | Condition | Number of Participants | Danegaptide Dose | Key Findings | Reference |

| Phase 2 | ST-segment Elevation Myocardial Infarction (STEMI) | 585 | Two-dose levels (specifics not detailed) | Did not improve myocardial salvage. | [11] |

| Phase 1b/2a | Diabetic Macular Edema (DME) | Ongoing | Dose-escalating | Assessing safety, tolerability, and pharmacokinetics. | [3][4][7] |

| Phase 1b | Non-proliferative Diabetic Retinopathy (NPDR) | 24 | Dose-escalating | Well-tolerated, with early signs of reduced retinal vascular leakage. | [6][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In-Vitro Assays

This assay measures the activity of connexin hemichannels by quantifying the uptake of a membrane-impermeable fluorescent dye.

Materials:

-

Cultured cells (e.g., C6 glioma cells, primary astrocytes, or human proximal tubule epithelial cells)

-

This compound stock solution

-

5(6)-Carboxyfluorescein

-

Calcium-containing and calcium-free balanced salt solutions

-

Fluorescence microscope with appropriate filters

Protocol:

-

Cell Culture: Plate cells in a suitable culture vessel (e.g., 35 mm glass-bottom dishes) and grow to confluence.

-

Preparation of Dye Solutions: Prepare a 200 µM solution of 5(6)-carboxyfluorescein in both calcium-containing and calcium-free balanced salt solutions.

-

Treatment: Pre-incubate the cells with this compound at desired concentrations (e.g., 0.01 nM to 100 µM) for a specified time (e.g., 30 minutes) in a standard culture medium.[2]

-

Dye Loading:

-

To induce hemichannel opening, replace the medium with the calcium-free carboxyfluorescein solution and incubate for 10-15 minutes at 37°C.

-

To close the hemichannels and trap the dye inside the cells, replace the calcium-free solution with the calcium-containing carboxyfluorescein solution and incubate for a further 5 minutes.

-

-

Imaging and Analysis:

-

Wash the cells three times with calcium-containing balanced salt solution to remove extracellular dye.

-

Capture fluorescence images using a fluorescence microscope.

-

Quantify the fluorescence intensity per cell using image analysis software. A dose-dependent reduction in dye uptake in the presence of Danegaptide indicates inhibition of hemichannel opening.[2]

-

This assay assesses the integrity of an endothelial cell monolayer and its permeability to macromolecules.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

This compound stock solution

-

FITC-Dextran (40 kDa or 70 kDa)

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

-

Treatment: Treat the endothelial monolayer with this compound at various concentrations for a predetermined duration. A pro-inflammatory agent (e.g., TNF-α or VEGF) can be used to induce hyperpermeability.

-

Permeability Measurement:

-

Replace the medium in the upper chamber with a medium containing FITC-Dextran.

-

At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.

-

-

Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader. A decrease in the amount of FITC-Dextran that has passed through the monolayer in Danegaptide-treated wells compared to control wells indicates a reduction in permeability.

In-Vivo Models

This is a widely used model to study the pathogenesis of diabetic retinopathy and to evaluate potential therapeutic agents.

Animal Model:

-

Species: C57BL/6J mice or Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 150 mg/kg for mice, 60 mg/kg for rats) dissolved in citrate buffer. Diabetes is confirmed by measuring blood glucose levels (typically >250 mg/dL).

Experimental Protocol:

-

Danegaptide Administration: Begin oral administration of Danegaptide (e.g., via gavage) at a specified dose and frequency, starting at a predetermined time point after the onset of diabetes.

-

Monitoring: Monitor blood glucose levels and body weight regularly throughout the study.

-

Outcome Assessment (after a defined period, e.g., 8-12 weeks):

-

Retinal Vascular Permeability: Assess using Evans blue dye leakage or FITC-dextran angiography.

-

Retinal Histology: Perform histological analysis of retinal cross-sections to evaluate retinal thickness and cellular changes.

-

Acellular Capillaries: Quantify acellular capillaries in retinal digests.

-

Electroretinography (ERG): Measure retinal function.

-

This model is used to investigate the neuroprotective effects of Danegaptide in the context of ischemic stroke.

Animal Model:

-

Species: C57BL/6J mice.

-

Surgical Procedure:

-

Anesthetize the mouse.

-

Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

-

Experimental Protocol:

-

Danegaptide Administration: Administer Danegaptide (e.g., intravenously or intraperitoneally) either before, during, or after the ischemic insult.

-

Neurological Deficit Scoring: Assess neurological function at various time points post-reperfusion using a standardized scoring system.

-

Infarct Volume Measurement:

-

At a terminal endpoint (e.g., 24 or 48 hours post-reperfusion), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Quantify the infarct volume using image analysis software. A reduction in infarct volume in Danegaptide-treated animals compared to vehicle-treated controls indicates a neuroprotective effect.[2][10]

-

Formulation and Solubility

-

Solubility: this compound is soluble in both DMSO (50 mg/mL) and water (50 mg/mL).[13]

-

In-Vivo Formulation: A common formulation for in-vivo studies involves preparing a master solution in DMSO, followed by dilution with PEG300 and Tween 80.[13]

-

Storage: Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8]

Conclusion

This compound presents a promising therapeutic strategy for conditions characterized by gap junction dysfunction. The experimental protocols outlined in this document provide a framework for researchers to further investigate its mechanism of action and therapeutic potential in various disease models. The encouraging results from early-phase clinical trials in diabetic retinopathy warrant further investigation into this novel, orally administered treatment.

References

- 1. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]

- 2. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice [mdpi.com]

- 3. soundbioventures.com [soundbioventures.com]

- 4. mdpi.com [mdpi.com]

- 5. breye.com [breye.com]

- 6. Breye Therapeutics announces successful completion of its Phase 1b trial with danegaptide in patients with diabetic retinopathy [prnewswire.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. STZ-induced Diabetic Retinopathy - EyeCRO [eyecro.com]

- 12. modernretina.com [modernretina.com]

- 13. The gap junction modifier ZP1609 decreases cardiomyocyte hypercontracture following ischaemia/reperfusion independent from mitochondrial connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Assays for Danegaptide Hydrochloride Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danegaptide Hydrochloride (also known as GAP-134) is a second-generation, orally bioavailable small-molecule gap junction modifier.[1][2] Primarily known for its antiarrhythmic properties, Danegaptide enhances gap junction conductance and intercellular coupling, which facilitates the direct transfer of ions and small molecules between adjacent cells.[1][3] Its mechanism of action centers on the modulation of Connexin43 (Cx43), a major protein component of gap junctions in various tissues.[1][4][5] Under pathological conditions, Danegaptide has been shown to prevent the uncoupling of gap junctions and may also block hemichannel activity.[1][4]

These application notes provide detailed protocols for a range of in vitro assays to characterize the activity of this compound, enabling researchers to assess its effects on gap junction communication, cell viability, apoptosis, and key signaling pathways.

Core Applications and Mechanism of Action

Danegaptide's primary in vitro activities include:

-

Enhancement of Gap Junctional Intercellular Communication (GJIC): Danegaptide promotes the coupling of Cx43 gap junctions, which can be compromised during pathological states like ischemia.[4]

-

Inhibition of Hemichannel Activity: In certain pathological contexts, Danegaptide can block Cx43 hemichannels, preventing the release of molecules like ATP that can trigger cellular damage.[1][5]

-

Cytoprotective Effects: By maintaining intercellular communication and modulating hemichannel activity, Danegaptide can protect cells from injury and promote survival.[4][5]

A simplified representation of Danegaptide's proposed mechanism of action at the cellular level is depicted below.

Caption: Mechanism of Danegaptide Action.

Quantitative Data Summary

| Assay Type | Key Parameters Measured | Typical Cell Lines | Danegaptide Concentration Range | Expected Outcome | Reference |

| Gap Junction Dye Transfer (Scrape-Loading) | Area of dye diffusion | Astrocytes, C6 Glioma Cells | 0.01 - 10 µg/mL | Increased dye transfer distance | [4][6] |

| Hemichannel Dye Uptake | Intracellular fluorescence intensity | Human Proximal Tubule Epithelial Cells (hPTECs), HK2 cells | 50 - 100 nM | Reduced dye uptake under pathological stimuli (e.g., TGFβ1) | [5] |

| Cell Viability (MTT Assay) | Formazan production (absorbance) | HK2 cells | 50 - 1000 nM | Increased cell viability under cytotoxic conditions | [5] |

| Apoptosis (Annexin V/PI Staining) | Percentage of apoptotic and necrotic cells | Various cell lines susceptible to apoptosis | Dependent on experimental model | Decreased percentage of apoptotic cells under pro-apoptotic stimuli | [7][8] |

| ERK1/2 and Akt Activation (Western Blot) | Levels of phosphorylated ERK1/2 and Akt | Various cell lines | Dependent on experimental model | Modulation of ERK1/2 and Akt phosphorylation | [9][10] |

Experimental Protocols

Gap Junctional Intercellular Communication (GJIC) Assay: Scrape-Loading Dye Transfer

This assay assesses the functionality of gap junctions by measuring the extent of transfer of a low molecular weight fluorescent dye (e.g., Lucifer Yellow) from loaded cells to adjacent, coupled cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., primary astrocytes) onto glass coverslips and culture until a confluent monolayer is formed.

-

Treatment: Incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1.0, 10.0 µg/mL) for a specified period (e.g., 20 minutes).[6] A vehicle control should be included.

-